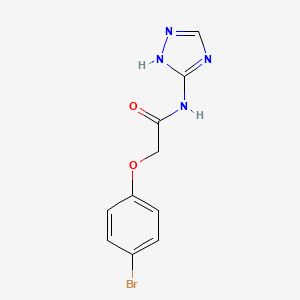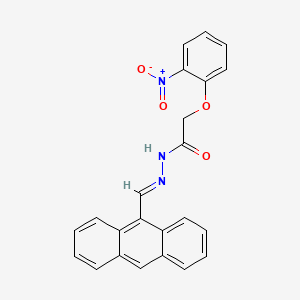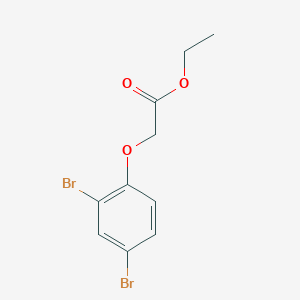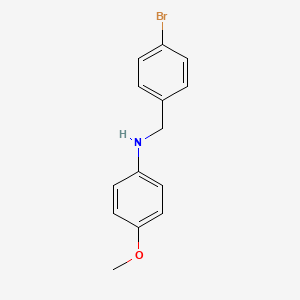![molecular formula C16H14N4 B5597490 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
2-pyridinyl[2-(2-pyridinylamino)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridinyl[2-(2-pyridinylamino)phenyl]amine, also known as PP2, is a small molecule inhibitor that specifically targets Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and migration. PP2 has been extensively studied for its potential applications in cancer research, as well as in other areas of biomedical research.
Wissenschaftliche Forschungsanwendungen
Food Chemistry and Mutagen Formation
Research indicates that certain heterocyclic aromatic amines, like PhIP, formed during cooking, are significant due to their mutagenic properties. A study identifies phenylacetaldehyde and 2-phenylethylamine as critical intermediates in PhIP formation, shedding light on the chemical pathways involved in the generation of these compounds during the cooking process (Zöchling & Murkovic, 2002).
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, with a focus on macrocyclic lactams that include pyridine and oxazole units, have been identified as potent G-quadruplex stabilizers with significant cytotoxic activity against cancer cells. These compounds demonstrate a strong correlation between their ability to stabilize G-quadruplex DNA and their cytotoxicity, highlighting their potential in cancer research (Blankson et al., 2013).
Herbicidal Activities
Synthesis and evaluation of certain pyrimidine derivatives have shown definitive herbicidal activities, indicating the potential application of these compounds in agriculture for weed control and crop protection (Huazheng, 2011).
Eigenschaften
IUPAC Name |
1-N,2-N-dipyridin-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-8-14(20-16-10-4-6-12-18-16)13(7-1)19-15-9-3-5-11-17-15/h1-12H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRFGDZIFVBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)



![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)
![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
